molecular formula C8H8N2S B8360054 1-(3-Thienylmethyl)-1H-imidazole

1-(3-Thienylmethyl)-1H-imidazole

Cat. No. B8360054
M. Wt: 164.23 g/mol
InChI Key: IMKQUGXVNMAVTM-UHFFFAOYSA-N
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Patent
US04810800

Procedure details

In a 3 neck, round-bottomed flask reflux a mixture of 11.6 g (0.17 mol) imidazole, 30 g (0.17 mol) 3-bromomethylthiophene, 46 g (0.33 mol) K2CO3 and 400 ml dry acetone. After refluxing for 4 hours filter the reaction mixture and wash the inorganic solids with acetone. Remove the acetone under vacuum and partition the residue betwen H2O/EtOAc. Wash the EtOAc layer several times with H2O, dry (Na2SO4) and concentrate the washed material to obtain a pale yellow oil.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.Br[CH2:7][C:8]1[CH:12]=[CH:11][S:10][CH:9]=1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[S:10]1[CH:11]=[CH:12][C:8]([CH2:7][N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)=[CH:9]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
30 g
Type
reactant
Smiles
BrCC1=CSC=C1
Name
Quantity
46 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
In a 3 neck, round-bottomed flask reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filter the reaction mixture
WASH
Type
WASH
Details
wash the inorganic solids with acetone
CUSTOM
Type
CUSTOM
Details
Remove the acetone under vacuum
CUSTOM
Type
CUSTOM
Details
partition the residue betwen H2O/EtOAc
WASH
Type
WASH
Details
Wash the EtOAc layer several times with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the washed material
CUSTOM
Type
CUSTOM
Details
to obtain a pale yellow oil

Outcomes

Product
Name
Type
Smiles
S1C=C(C=C1)CN1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.